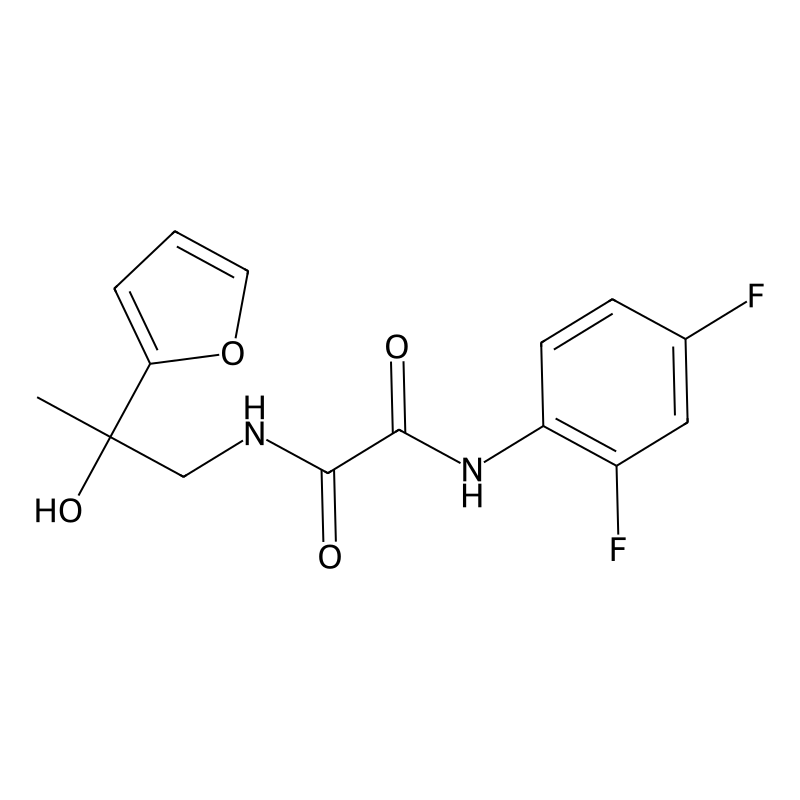

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl moiety and a furan ring. This compound's molecular formula is , and it features functional groups that suggest potential biological activity and applications in medicinal chemistry. The presence of both fluorine atoms and the furan ring indicates a possibility for enhanced lipophilicity and biological interactions, making it an interesting subject for research in pharmacology and organic synthesis.

- Nucleophilic Substitution: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.

- Acylation Reactions: The hydroxyl group can be acylated to form esters, which could modify solubility and reactivity.

- Fluorine Substitution: The difluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can be approached via several methods:

- Condensation Reaction: A reaction between 2,4-difluoroaniline and furan-2-carboxaldehyde followed by subsequent reduction can yield the desired amide.Example reaction:

- Amidation: Reacting an appropriate carboxylic acid derivative with the amine component can lead to the formation of the amide bond.

- Fluorination: If starting materials lack fluorine, fluorination methods such as electrophilic fluorination can introduce fluorine atoms onto the aromatic ring.

The potential applications of N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide include:

- Pharmaceutical Development: Due to its structural features, this compound may serve as a lead compound in drug discovery for treating diseases such as cancer or infections.

- Material Science: Its unique properties could be explored for developing advanced materials or coatings with specific functionalities.

Interaction studies involving N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide could focus on:

- Protein Binding Affinity: Investigating how well this compound binds to target proteins could provide insights into its pharmacodynamics.

- Metabolic Pathways: Understanding how this compound is metabolized in biological systems will help predict its efficacy and safety profile.

Several compounds share structural similarities with N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-[4-(trifluoromethyl)phenyl]-N-[furan-3-yl]acetamide | Structure | Contains trifluoromethyl group enhancing lipophilicity |

| N-[3-fluoro-4-methylphenyl]-N-[furan-5-yl]acetamide | Structure | Exhibits varying biological activity due to methyl substitution |

| 4-(Dibenzo[b,d]furan-4-yl)-N-phenylenediamine | Structure | Features dibenzofuran moiety potentially affecting pharmacokinetics |

These compounds illustrate how variations in substituents can lead to different biological activities and applications while maintaining similar core structures.